molecular formula C7H9N4O3+ B12360687 (5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium

(5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium

Katalognummer: B12360687
Molekulargewicht: 197.17 g/mol
InChI-Schlüssel: DTMRNAZFVSNEJT-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium is a complex organic compound with a unique structure that includes a diazinane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium typically involves the reaction of N,N-dimethylurea with cyanoacetic acid in the presence of nitric acid under alkaline conditions. The intermediate formed undergoes reduction with formic acid and cyclization to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce various amines.

Wissenschaftliche Forschungsanwendungen

(5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium apart from similar compounds is its specific diazinane ring structure and the presence of both formyl and imino groups

Eigenschaften

Molekularformel

C7H9N4O3+

Molekulargewicht

197.17 g/mol

IUPAC-Name

(5-formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium

InChI

InChI=1S/C7H8N4O3/c1-10-5(8)4(9-3-12)6(13)11(2)7(10)14/h3,8H,1-2H3/p+1

InChI-Schlüssel

DTMRNAZFVSNEJT-UHFFFAOYSA-O

Kanonische SMILES

CN1C(=[NH2+])C(=NC=O)C(=O)N(C1=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.